molecular formula C19H27N3O5S2 B2916290 N-[2-(cyclohexen-1-yl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide CAS No. 872986-83-9

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide

Cat. No. B2916290
CAS RN: 872986-83-9
M. Wt: 441.56
InChI Key: YNABVXCGEOWXDK-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide is a useful research compound. Its molecular formula is C19H27N3O5S2 and its molecular weight is 441.56. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Applications

The study of enaminones, which share structural motifs with the compound , reveals their potential anticonvulsant properties. Enaminones have been explored for their effectiveness in seizure management, showcasing the relevance of similar structures in neurological disorders treatment (Kubicki, Bassyouni, & Codding, 2000). This suggests that N-[2-(cyclohexen-1-yl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide could be explored for similar neurological applications.

Synthesis and Chemical Reactions

The molecule's synthesis and reactivity can be understood through studies on similar compounds. For example, the microwave-assisted synthesis of spiro-1,3-oxazine derivatives from related cyclohexenyl amides demonstrates efficient methodologies for creating structurally complex molecules, which could be applicable to the synthesis of this compound (Saikia et al., 2014). This highlights the potential for innovative synthesis routes and the exploration of novel reactions involving similar compounds.

Pharmacological Potential

Investigations into the pharmacological potential of compounds with structural similarities offer insights into possible therapeutic applications. The characterization of metabolites for certain radioligands indicates the importance of understanding the metabolic pathways and biological interactions of these complex molecules (Osman et al., 1996). Such studies suggest avenues for researching the biological activity and therapeutic potential of this compound in various pharmacological domains.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5S2/c23-18(20-10-9-15-6-2-1-3-7-15)19(24)21-14-16-22(11-5-12-27-16)29(25,26)17-8-4-13-28-17/h4,6,8,13,16H,1-3,5,7,9-12,14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNABVXCGEOWXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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